molecular formula C17H22N6O3S2 B2821453 N-(3-acetamidophenyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 886940-62-1

N-(3-acetamidophenyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2821453
CAS RN: 886940-62-1
M. Wt: 422.52
InChI Key: HHIZZPIOHHBXIB-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H22N6O3S2 and its molecular weight is 422.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and crystal structure of derivatives of imidazo[1,2-a]pyridine, which share structural motifs with the compound , have been studied. For instance, Chen et al. (2021) detailed the synthesis and characterization of a related compound through NMR, FT-IR, and X-ray diffraction studies. These techniques affirm the compound's structure and provide insights into its vibrational properties and molecular interactions, such as hydrogen bonding and π–π stacking (Chen et al., 2021).

Anticancer Applications

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for their anticancer activities, demonstrating the potential of similar compounds in cancer treatment. The cytotoxic activities of these compounds were tested against various cancer cell lines, showing significant results in some cases (Abu-Melha, 2021).

Drug Discovery and Material Science

Further research into the synthesis, molecular modeling, and pharmacological evaluation of compounds like BPTES analogs, which are inhibitors of kidney-type glutaminase, reveals the importance of structural analysis for the development of novel therapeutic agents. These studies highlight the role of chemical modifications in enhancing drug-like properties, such as solubility and potency (Shukla et al., 2012).

Optoelectronic Properties

The synthesis of thiazole-based polythiophenes and their optoelectronic properties indicate the applicability of such compounds in material science, particularly in the development of conducting polymers with potential applications in electronic devices (Camurlu & Guven, 2015).

properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O3S2/c1-10(24)18-11-6-5-7-12(8-11)19-13(25)9-27-16-23-22-15(28-16)20-14(26)21-17(2,3)4/h5-8H,9H2,1-4H3,(H,18,24)(H,19,25)(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIZZPIOHHBXIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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